molecular formula C16H18N4O4 B1582883 C.I. Disperse Red 19 CAS No. 2734-52-3

C.I. Disperse Red 19

Cat. No. B1582883
CAS RN: 2734-52-3
M. Wt: 330.34 g/mol
InChI Key: GHDZRIQTRDZCMV-UHFFFAOYSA-N
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Description

C.I. Disperse Red 19 (DR19) is a non-linear optical (NLO) dye with two hydroxyl (OH) groups . It can covalently connect with the base polymer and can be linked as a side chain group that provides thermal and photo stability to the polymeric unit .


Molecular Structure Analysis

The molecular structure of Disperse Red 19 is C16H18N4O4 . The absorption and fluorescence spectra of Disperse Red 19 have been recorded in ethanol at concentrations between 10 M and 10 M . The absorption spectrum shows two absorption peaks at 285 and 495 nm .


Chemical Reactions Analysis

The absorption and fluorescence spectra of Disperse Red 19 have been recorded in ethanol at concentrations between 10 M and 10 M . The absorption spectrum shows two absorption peaks at 285 and 495 nm . Fluorescence spectra of the compound have shown two fluorescence peaks at 324 and 640 nm at different concentrations .


Physical And Chemical Properties Analysis

Disperse Red 19 is a powder with a dye content of 97% . Its melting point is greater than 300 °C . It has a maximum wavelength (λmax) of 495 nm .

Scientific Research Applications

Optical Applications: Laser Dyes and Photonics

Disperse Red 19 is utilized in the development of laser dyes due to its absorption and fluorescence properties. It exhibits two absorption peaks at 285 nm and 495 nm , which correspond to specific electronic transitions within the molecule . These characteristics make it suitable for photonics applications, where it can be used in devices that manipulate and transmit light.

Biological Probes: Fluorescence in Biological Research

The fluorescence spectra of Disperse Red 19, with peaks at 324 nm and 640 nm , are particularly useful in biological research . The compound can serve as a biological fluorescence probe, aiding in the visualization and study of cellular and molecular processes.

Non-Linear Optical Devices

The compound’s ability to absorb and emit light at various wavelengths makes it a candidate for use in non-linear optical devices . These devices have applications in optical switching, which is essential for modern telecommunications systems.

Environmental Science: Pollutant Removal

Research has been conducted on the use of organo-metal oxide nanocomposites with Disperse Red 19 for the removal of pollutants from water . This application is significant for environmental cleanup and sustainable water management.

Textile Industry: Waterless Dyeing Systems

In the textile industry, Disperse Red 19 is studied for its dyeing properties on polyester in low-pressure waterless dyeing systems . This method is more environmentally friendly, reducing water usage and pollution.

Material Science: Stable Film Formation

Disperse Red 19 can be bonded with polyurethane to form stable films. These films have potential applications in the fabrication of analog systems and could be used in various material science applications .

Optical Switching Devices

The compound is also used in the creation of NLO (Non-Linear Optical) polyester, which has potential applications in optical switching devices. These devices are crucial for the modulation and routing of light in optical networks .

Safety And Hazards

Disperse Red 19 is harmful if swallowed and may cause an allergic skin reaction . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and avoid contact with skin and eyes . Protective clothing and eye protection should be worn when handling this substance .

properties

IUPAC Name

2-[N-(2-hydroxyethyl)-4-[(4-nitrophenyl)diazenyl]anilino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O4/c21-11-9-19(10-12-22)15-5-1-13(2-6-15)17-18-14-3-7-16(8-4-14)20(23)24/h1-8,21-22H,9-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHDZRIQTRDZCMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N=NC2=CC=C(C=C2)[N+](=O)[O-])N(CCO)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7062613
Record name C.I. Disperse Red 19
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

C.I. Disperse Red 19

CAS RN

2734-52-3
Record name Disperse Red 19
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanol, 2,2'-((4-(2-(4-nitrophenyl)diazenyl)phenyl)imino)bis-
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Record name Ethanol, 2,2'-[[4-[2-(4-nitrophenyl)diazenyl]phenyl]imino]bis-
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Record name C.I. Disperse Red 19
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7062613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2'-[[4-[(4-nitrophenyl)azo]phenyl]imino]bisethanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.018.504
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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